molecular formula C15H24N2O B13964656 (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol

(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol

Cat. No.: B13964656
M. Wt: 248.36 g/mol
InChI Key: QWSAFDJDZVPCLE-UHFFFAOYSA-N
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Description

(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides and various nucleophiles.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-4-(ethylamino)piperidin-3-yl)methanol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

[1-benzyl-4-(ethylamino)piperidin-3-yl]methanol

InChI

InChI=1S/C15H24N2O/c1-2-16-15-8-9-17(11-14(15)12-18)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3

InChI Key

QWSAFDJDZVPCLE-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(CC1CO)CC2=CC=CC=C2

Origin of Product

United States

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